molecular formula C17H22N4O4S B5654386 3-{[(2-methoxyethyl)(methyl)amino]sulfonyl}-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

3-{[(2-methoxyethyl)(methyl)amino]sulfonyl}-N-methyl-N-(pyrazin-2-ylmethyl)benzamide

Cat. No. B5654386
M. Wt: 378.4 g/mol
InChI Key: ONBJYGXECNJCJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multiple steps, starting from basic aromatic acids or their derivatives. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide from 2,6-difluorobenzoic acid exemplifies a multi-step process achieving a chemical yield of 1% over 9 steps, indicating the complexity and low efficiency often encountered in synthesizing such molecules (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized by X-ray crystallography, revealing interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's stability and reactivity. For example, studies on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate have shown how molecular aggregation is controlled by these interactions, providing insights into the molecular structure and stability of similar benzamide compounds (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including transannulation and coupling reactions, to form complex heterocyclic structures. For instance, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles has been used for synthesizing substituted benzopyrans, demonstrating the versatility of benzamide derivatives in forming polyheteroaromatic compounds (Yadagiri et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Detailed studies on these properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, define the applicability of benzamide derivatives in chemical syntheses, pharmaceuticals, and material science. For example, the synthesis and evaluation of fluorinated 3-benzyl-5-indolecarboxamides highlight the importance of specific functional groups in determining the molecule's reactivity and stability, which are crucial for their pharmacological application (Jacobs et al., 1994).

properties

IUPAC Name

3-[2-methoxyethyl(methyl)sulfamoyl]-N-methyl-N-(pyrazin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20(13-15-12-18-7-8-19-15)17(22)14-5-4-6-16(11-14)26(23,24)21(2)9-10-25-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBJYGXECNJCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)CC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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